molecular formula C15H12N4 B11866048 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile

Katalognummer: B11866048
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: JIZLPQGHKWANNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound with the molecular formula C15H12N4. It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a benzonitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles .

Wissenschaftliche Forschungsanwendungen

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.

    Industry: It can be used in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-indazole: A simpler indazole compound without the benzonitrile group.

    5-Amino-1H-indazole: Similar structure but lacks the benzonitrile group.

    4-((5-Nitro-1H-indazol-1-yl)methyl)benzonitrile: Contains a nitro group instead of an amino group.

Uniqueness

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C15H12N4

Molekulargewicht

248.28 g/mol

IUPAC-Name

4-[(5-aminoindazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C15H12N4/c16-8-11-1-3-12(4-2-11)10-19-15-6-5-14(17)7-13(15)9-18-19/h1-7,9H,10,17H2

InChI-Schlüssel

JIZLPQGHKWANNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.